molecular formula C28H23BrN2O4 B227919 4-(4-bromobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-bromobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B227919
M. Wt: 531.4 g/mol
InChI Key: IFPGSOQSEDGGAY-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-bromobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BRD-9424 and belongs to the class of pyrrolone derivatives.

Mechanism of Action

BRD-9424 inhibits BET proteins by binding to their bromodomains, which are responsible for recognizing and binding to acetylated lysine residues on histones. This binding prevents the recruitment of transcriptional co-activators, leading to the downregulation of gene expression. This mechanism of action makes BRD-9424 a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Biochemical and Physiological Effects:
In vitro studies have shown that BRD-9424 inhibits the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and neuroblastoma. It has also been shown to have anti-inflammatory effects in macrophages and can reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated that BRD-9424 can reduce tumor growth in mouse models of acute myeloid leukemia and multiple myeloma.

Advantages and Limitations for Lab Experiments

One of the main advantages of BRD-9424 is its potent inhibition of BET proteins, making it a promising candidate for the treatment of various diseases. However, the low yield of the synthesis method and its limited solubility in aqueous solutions can make it challenging to work with in lab experiments. Additionally, its potential toxicity and off-target effects need to be carefully evaluated before its use in clinical settings.

Future Directions

There are several future directions for the study of BRD-9424. One area of research could be the development of more efficient synthesis methods to improve its yield and solubility. Another direction could be the evaluation of its efficacy in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Overall, BRD-9424 shows great promise as a therapeutic agent, and further research is needed to fully explore its potential applications.

Synthesis Methods

The synthesis of BRD-9424 involves the condensation reaction of 4-bromo-3-nitrobenzoic acid with 2-(1H-indol-3-yl)ethanol in the presence of triphenylphosphine and diethyl azodicarboxylate. The resulting intermediate is then treated with 2-methoxyphenylboronic acid and palladium acetate to obtain the final product. The yield of this synthesis method is reported to be around 20%.

Scientific Research Applications

BRD-9424 has been studied extensively for its potential use in scientific research. It has been shown to have anti-inflammatory properties and is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer and inflammation.

properties

Molecular Formula

C28H23BrN2O4

Molecular Weight

531.4 g/mol

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H23BrN2O4/c1-35-23-9-5-3-7-21(23)25-24(26(32)17-10-12-19(29)13-11-17)27(33)28(34)31(25)15-14-18-16-30-22-8-4-2-6-20(18)22/h2-13,16,25,30,32H,14-15H2,1H3/b26-24+

InChI Key

IFPGSOQSEDGGAY-SHHOIMCASA-N

Isomeric SMILES

COC1=CC=CC=C1C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

SMILES

COC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Canonical SMILES

COC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.